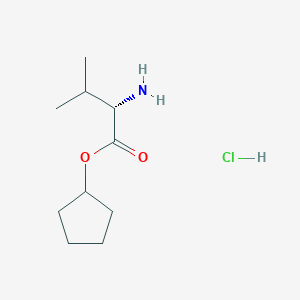

L-Valine cyclopentyl ester HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopentyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-7(2)9(11)10(12)13-8-5-3-4-6-8;/h7-9H,3-6,11H2,1-2H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVLQZSPRUZPMH-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018674-17-3 | |

| Record name | L-Valine, cyclopentyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018674-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance of L Valine and Its Ester Derivatives in Chemical and Biochemical Sciences

L-valine, a proteinogenic α-amino acid, is one of the three branched-chain amino acids (BCAAs) essential for human health. chemicalbook.com Its nonpolar, aliphatic side chain plays a crucial role in the hydrophobic interactions that govern protein folding and stability. Beyond its fundamental role in protein structure, L-valine and its derivatives are significant in various scientific applications.

L-valine serves as a vital building block in the synthesis of peptides and more complex molecules. nih.gov In the pharmaceutical industry, derivatives of L-valine are utilized as intermediates in the synthesis of therapeutic agents. nih.govunimi.it For instance, D-valine tert-butyl ester hydrochloride is known to be an intermediate in the production of certain pharmaceuticals. nih.gov

The esterification of L-valine to form compounds like L-Valine cyclopentyl ester HCl modifies its chemical properties, such as solubility and reactivity. These esters are widely employed as intermediates in medicinal chemistry, peptide synthesis, and asymmetric synthesis. scirp.org For example, L-valine methyl ester hydrochloride is a key component in peptide synthesis and is used in research concerning protein folding and enzyme activity. The modification of the carboxylic acid group to an ester can protect it during chemical reactions, a common strategy in the multi-step synthesis of complex organic molecules. acs.org

Overview of Esterification in Amino Acid Chemistry

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. In the context of amino acid chemistry, this reaction is crucial for protecting the carboxylic acid group, thereby preventing it from participating in unwanted side reactions during peptide synthesis or other chemical modifications of the amino group or side chain. acs.org

Several methods are employed for the esterification of amino acids. The Fischer-Speier esterification is a classic method that involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid. scirp.orgacs.org This method is effective but often requires forcing conditions. Alternative methods have been developed to achieve esterification under milder conditions. One such method involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent, which can efficiently produce amino acid methyl ester hydrochlorides at room temperature. researchgate.net Other reagents like triphosgene (B27547) have also been utilized for the preparation of alkyl esters of amino acids. researchgate.net

A significant challenge in the esterification of amino acids is their zwitterionic nature, which can make them less reactive than simple carboxylic acids. acs.org To overcome this, the amino group is often protected prior to esterification. scirp.org However, methods for the direct esterification of unprotected amino acids are also actively researched to improve the efficiency and sustainability of these chemical transformations. scirp.org

Applications in Organic Synthesis and Peptide Chemistry

Role as a Carboxyl Protecting Group in Amino Acid Chemistry

In the stepwise construction of peptides, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions. iris-biotech.decore.ac.ukmasterorganicchemistry.com The carboxylic acid group of an amino acid is one such functionality that requires protection. The cyclopentyl ester moiety of L-Valine cyclopentyl ester HCl serves this purpose effectively.

The strategy of Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the way peptides are made, allowing for the efficient and rapid assembly of amino acid chains on a solid support. core.ac.ukcsic.es Within the framework of Fmoc-based SPPS, where the fluorenylmethoxycarbonyl (Fmoc) group temporarily protects the N-terminus, side-chain protecting groups are chosen for their stability to the basic conditions used for Fmoc removal (typically piperidine) and their lability under the final acidic cleavage conditions (often trifluoroacetic acid, TFA). iris-biotech.decsic.es

Ether and ester derivatives based on cyclopentyl or cyclohexyl alcohol are sometimes applied as side-chain protecting groups because their use can mitigate certain side reactions. uwec.edu For instance, in the synthesis of peptides containing aspartic acid, a common and problematic side reaction is the formation of an aspartimide intermediate. peptide.com This occurs when the peptide backbone nitrogen attacks the side-chain carboxyl ester, particularly in sequences like Asp-Gly. This intramolecular cyclization can lead to impurities, including the formation of β-peptides. peptide.com Research has shown that using a cyclopentyl ester to protect the β-carboxyl group of aspartic acid significantly reduces the rate of this base-catalyzed succinimide (B58015) formation compared to the more commonly used benzyl (B1604629) ester. doi.orgnih.gov This stability makes the cyclopentyl ester a superior choice for synthesizing long peptides that contain reactive sequences such as Asp-Gly. doi.orgnih.gov

The selection of a carboxyl protecting group is a critical decision in peptide synthesis, with the ideal group offering robust protection during chain assembly and clean removal at the final stage. The cyclopentyl ester provides a valuable alternative to other common ester protecting groups, each with its own set of advantages and disadvantages.

A comparative study between cyclopentyl and benzyl esters for the protection of aspartic acid's side chain demonstrated that the cyclopentyl ester is notably less susceptible to forming succinimide impurities when treated with a tertiary amine base. doi.orgnih.gov In Boc-based synthesis, substituting the beta-benzyl ester of aspartic acid with the beta-cyclohexyl ester (a similar cycloalkyl group) also significantly lowers the amount of aspartimide formed. peptide.com This highlights the general advantage of sterically hindered cycloalkyl esters in preventing this common side reaction.

The following table provides a comparative overview of common carboxyl protecting groups used in peptide synthesis. iris-biotech.deuwec.edupeptide.comnih.govacs.orgorganic-chemistry.org

| Protecting Group | Structure | Common Cleavage Conditions | Key Advantages | Key Disadvantages |

| Methyl Ester | -COOCH₃ | Saponification (e.g., NaOH); Strong Acid | Simple, small size. | Removal conditions (saponification) can cause racemization and are not compatible with many other protecting groups. monash.edu |

| Benzyl Ester (Bzl) | -COOCH₂Ph | Strong Acid (HF, TFMSA); Catalytic Hydrogenolysis | Stable to mild acid/base; Removable by multiple methods. scbt.com | Can lead to side reactions like aspartimide formation; Hydrogenolysis is not compatible with sulfur-containing amino acids. nih.gov |

| tert-Butyl Ester (tBu) | -COOC(CH₃)₃ | Moderate to Strong Acid (e.g., TFA) | Highly stable to base and nucleophiles; Orthogonal to Fmoc group. iris-biotech.de | Not suitable for Boc-based SPPS where TFA is used in every cycle. |

| Cyclopentyl Ester | -COOC₅H₉ | Strong Acid (e.g., HF, TFMSA) | Increased stability against base-catalyzed aspartimide formation compared to benzyl esters. doi.orgnih.gov | Requires strong acid for cleavage. |

| Allyl Ester (Allyl) | -COOCH₂CH=CH₂ | Pd(0) catalyzed hydrogenolysis. | Orthogonal to both Fmoc/tBu and Boc/Bzl strategies; Cleaved under very mild, neutral conditions. researchgate.netnih.gov | Requires use of a palladium catalyst, which can sometimes be difficult to remove completely. |

Building Block in Peptide Synthesis

Beyond its role in protection, this compound functions as a fundamental building block. Supplied as a stable hydrochloride salt, it is readily incorporated into growing peptide chains after neutralization. u-tokyo.ac.jp

L-valine ester derivatives are essential for incorporating the valine residue into peptide sequences. The general process involves activating the carboxylic acid of an N-protected amino acid and reacting it with the free amino group of an amino acid ester, such as L-Valine cyclopentyl ester. masterorganicchemistry.com The ester protects the C-terminus of the valine residue during the coupling reaction.

This principle is demonstrated in various synthetic methodologies. For example, L-valine methyl ester hydrochloride has been used in copper-mediated oxidative amidation reactions to form N-benzoyl-L-valine methyl ester. orgsyn.org Similarly, N-protected amino acids are coupled with L-valine tert-butyl ester hydrochloride to form dipeptides. unimi.it The cyclopentyl ester derivative is utilized in the same manner, serving as the C-terminal component in a standard peptide coupling step, often facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU to form the amide bond. masterorganicchemistry.comacs.org Its integration is crucial for creating specific dipeptide and polypeptide structures required for biological and pharmacological studies. google.comdiva-portal.org

Native Chemical Ligation (NCL) is a powerful technique that allows for the synthesis of large proteins by joining two unprotected peptide fragments. ethz.ch The standard NCL reaction involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. ethz.chmdpi.com

However, performing NCL at amino acids other than cysteine, like the sterically hindered valine, presents a significant challenge. mdpi.com Direct ligation at valine C-terminal thioesters is often slow and inefficient. mdpi.com To overcome this, strategies have been developed that involve using valine surrogates. One approach involves installing a temporary sulfhydryl (thiol) group on a valine derivative. nih.gov This modified valine, incorporated into a peptide fragment, can then participate in the key NCL steps of trans-thioesterification and subsequent S-to-N acyl transfer. nih.gov After the peptide bond is formed, the thiol auxiliary is removed through a desulfurization reaction to yield the native valine residue at the ligation site. mdpi.comnih.gov Another advanced strategy employs selenium-based chemistry, where the increased nucleophilicity of selenium compared to sulfur can facilitate ligation at sterically hindered junctions like valine. nih.gov While these methods don't directly use the cyclopentyl ester in the ligation step itself (which requires a thioester), a peptide fragment terminating in a valine residue, initially protected as a cyclopentyl ester during its synthesis, would be converted to the necessary thioester or valine surrogate to be used in these advanced ligation strategies.

Precursor for Advanced L-Valine Derivatives

The chemical structure of this compound makes it an excellent starting point for the synthesis of more complex molecules. The ester and amine functionalities can be selectively manipulated to build advanced derivatives with tailored properties.

Amino acid esters are frequently used as prodrugs to improve the bioavailability of parent drug molecules. nih.gov For example, the L-valine ester of the antiviral agent ganciclovir, known as valganciclovir (B601543), demonstrates this principle. google.com Similarly, the L-valine ester of cyclopropavir was synthesized to enhance its therapeutic efficacy. nih.gov Following this logic, this compound can act as a precursor for creating novel prodrugs. For instance, novel ibuprofen (B1674241) derivatives have been synthesized from various L-valine alkyl esters to improve the drug's solubility and skin permeation. mdpi.com

Furthermore, the ester can be hydrolyzed to reveal the carboxylic acid, and the amine can be deprotected from its salt form, providing a versatile L-valine scaffold. This allows for its use in a wide array of chemical reactions, including its incorporation into non-peptidic structures, such as oxaborole esters or other heterocyclic systems with potential medicinal applications. google.com The compound also serves as an intermediate in the synthesis of complex pharmaceutical building blocks, such as N-(2'-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester HCl, a related valine derivative. ambeed.com

Synthesis of N-Substituted L-Valine Esters

The primary amine of L-valine cyclopentyl ester hydrochloride is a key functional group that readily participates in N-acylation and N-alkylation reactions to form a diverse array of N-substituted L-valine esters. These reactions are fundamental in peptide synthesis and the creation of novel molecular structures.

The most common transformation is the formation of an amide bond (N-acylation) by reacting the L-valine cyclopentyl ester with a carboxylic acid or its activated derivative. This is a cornerstone of peptide synthesis, where the ester acts as the C-terminal residue of a growing peptide chain. The reaction typically proceeds via the activation of a carboxylic acid with a coupling reagent to form an active ester, which is then susceptible to nucleophilic attack by the amino group of the L-valine cyclopentyl ester.

General reaction conditions for N-acylation often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and epimerization. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The hydrochloride salt of the L-valine cyclopentyl ester must first be neutralized, usually with a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to liberate the free amine for the coupling reaction.

While specific literature detailing the synthesis of N-substituted derivatives directly from L-valine cyclopentyl ester hydrochloride is not abundant, the general principles of N-acylation are well-established for other L-valine esters, such as the methyl and tert-butyl esters, and are directly applicable. For instance, the synthesis of N-acyl-L-amino acids can be achieved through various chemical and biocatalytic routes, highlighting the fundamental nature of this transformation.

Formation of Conjugates with Active Pharmaceutical Ingredients (APIs) (e.g., Ibuprofenates)

A significant application of L-valine cyclopentyl ester is in the formation of conjugates with active pharmaceutical ingredients (APIs). This strategy is often employed to improve the physicochemical properties of the parent drug, such as solubility and membrane permeability, thereby enhancing its bioavailability. An important example is the formation of ibuprofenates. rsc.orgnih.gov

New ibuprofen derivatives have been synthesized by conjugating it with L-valine alkyl esters, including the cyclopentyl ester, to form pharmaceutically active protic ionic liquids. rsc.org These conjugates are formed through a neutralization and protonation reaction between the acidic ibuprofen and the basic amino group of the L-valine ester. researchgate.net The resulting ibuprofenate salts exhibit modified properties compared to the parent drug. rsc.orgnih.gov

The synthesis of these conjugates is a straightforward acid-base reaction. Typically, the L-valine alkyl ester is dissolved in a suitable solvent, such as diethyl ether, and then an equimolar amount of ibuprofen is added. scispace.com The mixture is stirred at room temperature, and after the reaction is complete, the solvent is removed to yield the ibuprofenate salt. scispace.com

Research has shown that pairing ibuprofen with L-valine alkyl esters can lead to increased solubility and enhanced permeation of the drug through biological membranes like the skin. rsc.orgnih.gov This makes these conjugates promising candidates for transdermal delivery systems. rsc.org The properties of the resulting salt, such as its melting point and partition coefficient, can be tuned by varying the alkyl group of the ester. rsc.org

Below is a table summarizing the synthesis and properties of some L-valine alkyl ester ibuprofenates.

| L-Valine Ester | Conjugate Name | Synthesis Method | Key Findings | Reference |

| L-Valine ethyl ester | [ValOEt][IBU] | Neutralization and protonation | Increased solubility and skin permeation compared to ibuprofen. | rsc.orgnih.gov |

| L-Valine propyl ester | [ValOPr][IBU] | Neutralization and protonation | Showed high permeability through porcine skin. | rsc.orgnih.gov |

| L-Valine isopropyl ester | [ValOiPr][IBU] | Neutralization and protonation | Exhibited high permeability, making it suitable for topical application. | rsc.orgnih.gov |

| L-Valine butyl ester | [ValOBu][IBU] | Neutralization and protonation | Modified physicochemical properties of ibuprofen. | rsc.orgnih.gov |

| L-Valine pentyl ester | [ValOPen][IBU] | Neutralization and protonation | Altered the partition coefficient of the drug. | rsc.orgnih.gov |

| L-Valine hexyl ester | [ValOHex][IBU] | Neutralization and protonation | Increased lipophilicity compared to shorter chain esters. | rsc.orgnih.gov |

Chiral Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The inherent chirality of L-valine and its derivatives makes them potential candidates for use as chiral auxiliaries. The bulky isopropyl group of valine can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face and thereby inducing stereoselectivity.

While specific examples of this compound being used as a chiral auxiliary are not prevalent in the literature, the principle has been demonstrated with other L-valine esters. amanote.com For instance, L-valine derivatives have been used as chiral auxiliaries in the enantioselective alkylation of glycine (B1666218) enolates and in the synthesis of chiral α-alkenylalanine methyl esters. amanote.com The stereochemical control arises from the steric hindrance provided by the valine side chain.

The general strategy involves attaching the chiral auxiliary, in this case, the L-valine cyclopentyl ester, to the substrate molecule. The key stereochemistry-inducing reaction is then performed, followed by the removal of the auxiliary to yield the enantiomerically enriched product. The cyclopentyl ester group can be cleaved under specific conditions, which should ideally not affect the newly created stereocenter.

Intermediate in Complex Molecule Synthesis (e.g., Pharmaceutical Intermediates)

L-Valine cyclopentyl ester hydrochloride is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive amine and a protected carboxylic acid, along with its defined stereochemistry, makes it an ideal starting material for building intricate molecular architectures.

Application in Valsartan Synthesis Pathways

Valsartan is an angiotensin II receptor blocker widely used for the treatment of high blood pressure and heart failure. d-nb.inforesearchgate.net The synthesis of Valsartan often involves the use of an L-valine ester as a key building block. d-nb.inforsc.orggoogle.com While many reported syntheses utilize L-valine methyl ester hydrochloride, the general synthetic strategy can accommodate other esters, including the cyclopentyl ester. d-nb.inforesearchgate.netrsc.org

In a typical synthetic route, the L-valine ester is first N-alkylated with a substituted benzyl bromide derivative. google.com This is followed by N-acylation with valeryl chloride to introduce the pentanoyl side chain. rsc.org The cyclopentyl ester group serves to protect the carboxylic acid functionality of the valine moiety during these transformations. The final steps of the synthesis involve the formation of the tetrazole ring and the hydrolysis of the ester to yield the final Valsartan molecule. researchgate.net

Role in Nucleic Acid Base Derivative Synthesis

A significant application of L-valine cyclopentyl ester is in the synthesis of prodrugs of antiviral agents, particularly those that are derivatives of nucleic acid bases. google.comgoogleapis.com A prominent example is in the synthesis of Valacyclovir (B1662844), the L-valyl ester prodrug of Acyclovir (B1169). googleapis.com The esterification of Acyclovir with an N-protected L-valine derivative, which can include the cyclopentyl ester, significantly improves the oral bioavailability of the parent drug. google.comgoogle.com

The synthesis typically involves the condensation of an N-protected L-valine with the hydroxyl group of the pseudo-sugar moiety of the antiviral agent. google.comgoogleapis.com Dicyclohexylcarbodiimide (DCC) is often used as the coupling agent. google.comgoogleapis.com The cyclopentyl ester protects the carboxylic acid of valine during this coupling reaction. In a patent describing the production of nucleic acid base derivatives, the cyclopentyl ester is explicitly mentioned as a possible protecting group for the L-valine moiety. google.com

After the successful coupling, the protecting groups on the valine's amino group and the ester itself are removed to yield the final prodrug. The choice of the ester group can be critical for the prodrug's properties, including its rate of hydrolysis back to the active drug in the body.

Biochemical Research Perspectives and Functional Probes

Investigations in Protein Synthesis Mechanisms

L-valine is a fundamental proteinogenic amino acid, meaning it is used in the biosynthesis of proteins. wikipedia.org The study of protein synthesis and degradation is crucial for understanding cellular growth, differentiation, and function. Valine and its derivatives, including esters like L-valine cyclopentyl ester, are instrumental in probing the mechanisms of aminoacyl-tRNA synthetases, the enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule.

During protein synthesis, the cell must prevent the incorrect acylation of tRNA, for example, the misacylation of tRNAVal with threonine or tRNAIle with valine. ias.edu Cells employ sophisticated "editing" or "proofreading" mechanisms to hydrolyze these incorrect products. ias.edu By using modified amino acids like valine esters, researchers can investigate the kinetics and specificity of these enzymatic steps. For instance, studies have shown that valine can stimulate protein turnover, indicating its role in the dynamic balance between protein synthesis and degradation. nih.gov

The rate of protein synthesis can be influenced by the concentration of available amino acids. Research using cultured hepatoma cells has explored the relationship between the intracellular pool of free valine and its incorporation into proteins. nih.gov These studies suggest complex mechanisms for how cells utilize both intracellular and extracellular amino acid pools for protein synthesis. nih.gov While direct studies on L-valine cyclopentyl ester HCl in this context are not prominent, its role as a precursor or building block is implied by research on similar compounds like L-valine methyl ester hydrochloride, which is used as an intermediate in chemical synthesis. u-tokyo.ac.jpgoogle.com

Studies on Amino Acid Metabolism and Cellular Signaling Pathways (e.g., mTOR Pathways)

The metabolism of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine is a critical area of biochemical research. These essential amino acids share the initial steps in their metabolic pathways, starting with transamination and followed by irreversible oxidative decarboxylation. cocukmetabolizma.com The subsequent pathways diverge, ultimately producing intermediates that enter the Krebs cycle. cocukmetabolizma.com

Valine and its derivatives are particularly important in studying cellular signaling, most notably the mammalian target of rapamycin (B549165) (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. mdpi.comnih.gov Research has demonstrated that amino acids, particularly leucine and valine, can activate the mTOR signaling cascade. mdpi.comnih.gov Studies in bovine mammary epithelial cells (MAC-T cells) have shown that valine can increase the synthesis of α-casein, a milk protein, by enhancing the phosphorylation of key proteins in the mTOR pathway, such as mTOR itself, S6K1, and 4EBP1. mdpi.com The effect is dose-dependent, with optimal concentrations leading to peak activation of the pathway. mdpi.com

By using L-valine esters, researchers can modulate the intracellular concentration of valine and observe the downstream effects on signaling cascades like mTOR. This helps to elucidate the molecular sensors and mechanisms by which cells detect amino acid availability and regulate metabolic processes. nih.gov Disorders in BCAA metabolism can lead to serious health issues, and understanding these pathways is vital for developing potential therapeutic interventions. cocukmetabolizma.com

Development of Biologically Active Ligands and Modulators

Valine derivatives are widely explored in medicinal chemistry for the development of novel, biologically active compounds that can modulate the function of various physiological targets.

The natriuretic peptide system, which includes atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), plays a key role in cardiovascular homeostasis. nih.gov These peptides exert their effects through binding to specific receptors, including Natriuretic Peptide Receptor C (NPR-C). mdpi.com While initially considered a clearance receptor that removes natriuretic peptides from circulation, NPR-C is now known to be a signaling receptor coupled to inhibitory G-proteins. nih.govmdpi.com

Recent research has focused on developing small-molecule activators of NPR-C as potential therapeutics for cardiovascular diseases. In one such study, a series of substituted bis-aminotriazines featuring various amino acid ester groups were synthesized and evaluated for their ability to bind to NPR-C. nih.gov This work revealed that the nature of the ester group significantly influences binding affinity. Notably, a cyclopentyl ester derivative (compound 29) not only retained but slightly improved the binding potency compared to a tert-butyl ester lead compound. nih.gov This finding highlights the importance of the cyclopentyl moiety in achieving favorable interactions within the receptor's binding pocket, suggesting it fits well into a nonpolar region. nih.gov

| Compound | Ester Group | Binding Affinity (KD) in µM |

|---|---|---|

| 26 (Lead) | t-Butyl | 42.2 ± 9.6 |

| 27 | Free Acid | 220 ± 22 |

| 28 | Isopropyl | 84.4 ± 2.8 |

| 29 | Cyclopentyl | 25.0 ± 3.1 |

| 33 | Alcohol (from reduced ester) | 163 ± 6.1 |

Valine derivatives are a cornerstone in the development of antiviral drugs, particularly as prodrugs designed to enhance oral bioavailability. nih.gov A classic example is valacyclovir (B1662844), the L-valyl ester of acyclovir (B1169). Acyclovir itself is a potent inhibitor of herpesvirus DNA synthesis but has poor oral absorption. nih.gov By adding the valine ester, the resulting compound, valacyclovir, can be more efficiently absorbed from the gastrointestinal tract. Once absorbed, cellular esterases cleave the valine moiety, releasing the active drug acyclovir into the bloodstream. nih.gov

This prodrug strategy leverages the body's natural amino acid transporters. The general mechanism for many of these antiviral agents involves the active drug, once released, being phosphorylated to a triphosphate metabolite. nih.govnih.gov This active form then inhibits the viral DNA polymerase, terminating the replication of the viral genome. youtube.com The exploration of different amino acid esters, including potentially cyclopentyl esters, continues to be a strategy for optimizing the pharmacokinetic properties of antiviral nucleoside analogs.

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as transcription factors regulating glucose and lipid metabolism. nih.gov PPARγ is a well-established target for drugs treating type 2 diabetes. mdpi.com However, full agonists of PPARγ can have significant side effects. This has spurred research into partial agonists and compounds with novel mechanisms of action.

A study focused on a library of N-aryl substituted amino acid derivatives led to the development of a novel N-substituted valine derivative, compound 7j. nih.govnih.govacs.org This compound was identified as a dual PPARγ/PPARα agonist with a unique, high-affinity binding mode. nih.govacs.org Significantly, compound 7j was highly effective at preventing the CDK5-mediated phosphorylation of PPARγ at serine 273, a post-translational modification linked to insulin (B600854) resistance. nih.govnih.gov While being less adipogenic than the full agonist rosiglitazone, compound 7j significantly improved insulin-stimulated glucose uptake in adipocytes and helped prevent lipid accumulation in liver cells. nih.gov These findings suggest that N-substituted valine derivatives are a promising class of compounds for developing new treatments for metabolic diseases. nih.govnih.gov

| Activity | Observation | Implication |

|---|---|---|

| PPAR Agonism | Balanced dual agonist activity on PPARα and PPARγ. | Potential to address both lipid and glucose metabolism. |

| PPARγ Phosphorylation | Efficiently prevents CDK5-mediated phosphorylation of PPARγ. | A mechanism to improve insulin sensitivity distinct from classical agonism. |

| Adipogenesis | Poorly proadipogenic compared to rosiglitazone. | May have a better side-effect profile regarding weight gain. |

| Glucose Uptake | Significantly increases insulin-stimulated glucose uptake in adipocytes. | Directly addresses insulin resistance. |

| Hepatic Lipid Accumulation | Prevents oleic acid-induced lipid accumulation in hepatocytes. | Potential benefit for non-alcoholic fatty liver disease. |

Research into Compound Biodegradation and Environmental Fate (for L-Valine alkyl ester derivatives)

The increasing use of pharmaceuticals has led to concerns about their environmental impact. As a result, research into the biodegradability of drug compounds and their derivatives is essential. Studies have been conducted on the biodegradation of L-valine alkyl ester derivatives, particularly as ionic liquid salts of the non-steroidal anti-inflammatory drug ibuprofen (B1674241). researchgate.netnih.govnih.gov These derivatives were synthesized to improve the solubility and skin permeation of ibuprofen. nih.govrsc.org

Biodegradation studies using activated sludge have shown that the structure of the L-valine ester significantly influences the rate of degradation. mdpi.com A key finding is the relationship between the length of the ester's alkyl chain and the compound's biodegradability. nih.govmdpi.com Generally, derivatives with shorter alkyl chains (e.g., methyl, ethyl, propyl) are more readily biodegraded. nih.govresearchgate.net For example, the methyl ester derivative of L-valine ibuprofenate, [ValOMe][IBU], showed the highest degree of biodegradability at 94.7%, which was even higher than ibuprofen itself (65.4%). nih.gov

Furthermore, a correlation was observed between the lipophilicity of the compounds (expressed as the partition coefficient, log P) and their biodegradability. mdpi.com The results indicate that less lipophilic compounds tend to have higher biodegradation rates. nih.govmdpi.com This research provides a framework for designing more environmentally benign drug derivatives by modifying the amino acid ester component.

| Compound | Biodegradation (%) |

|---|---|

| [ValOMe][IBU] (Methyl Ester) | 94.7 ± 2.3 |

| [ValOEt][IBU] (Ethyl Ester) | 65.1 ± 2.9 |

| [ValOPr][IBU] (Propyl Ester) | 78.3 ± 4.5 |

| [ValOBu][IBU] (Butyl Ester) | 60.5 ± 2.1 |

| [ValOAm][IBU] (Amyl/Pentyl Ester) | 59.5 ± 4.7 |

| [ValOHex][IBU] (Hexyl Ester) | 56.5 ± 1.9 |

| [ValOHept][IBU] (Heptyl Ester) | 52.7 ± 1.7 |

| [ValOOct][IBU] (Octyl Ester) | 39.1 ± 1.8 |

| Ibuprofen (Reference) | 65.4 ± 3.1 |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of amino acid esters is a fundamental process in pharmaceutical and chemical research. Traditionally, L-valine esters are prepared via methods like the Fischer-Speier esterification, which typically involves reacting L-valine with the corresponding alcohol (in this case, cyclopentanol) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. google.comacs.org Another common method involves the use of thionyl chloride with the alcohol, which first converts the alcohol to a reactive intermediate. nih.govbath.ac.uk For instance, L-valine methyl ester hydrochloride is synthesized by reacting L-valine with methanol (B129727) and thionyl chloride. nih.gov A similar principle would apply to the synthesis of the cyclopentyl ester.

Current research efforts are directed towards developing more efficient and environmentally friendly synthetic methodologies. Key areas of development include:

Catalyst Innovation : While mineral acids are effective, they present challenges in terms of corrosive waste and difficult work-up procedures. researchgate.netacs.org Research is exploring the use of solid acid catalysts, zeolites, and rare-earth doped superacids to facilitate easier separation and recycling. acs.org

Green Solvents : Ionic liquids (ILs) are being investigated as environmentally benign alternatives to volatile organic solvents for amino acid esterification. researchgate.net They can act as both the solvent and the catalyst, sometimes leading to excellent conversion rates with a simpler work-up. researchgate.net

Mild Reaction Conditions : Methods utilizing reagents like triphosgene (B27547) allow for esterification under mild conditions, often resulting in good to excellent yields and accommodating a variety of functional groups. researchgate.net Another approach is the Steglich esterification, which uses carbodiimides like DCC in conjunction with a catalyst such as DMAP, proceeding under gentle, ambient temperature conditions. rsc.org

Biocatalysis : Enzymatic synthesis represents a highly sustainable approach. Lipases, such as Novozym 435 (from Candida antarctica), have been successfully used for the regioselective acylation of nucleoside analogs with L-valine, a process that is scalable and reduces process waste. acs.org This biocatalytic method could be adapted for the direct esterification of L-valine with cyclopentanol.

An example of a conventional synthesis for a related compound, L-valine methyl ester, is outlined below, which could be adapted for the cyclopentyl ester.

| Step | Description | Reagents | Typical Yield |

| 1 | Esterification | L-valine, Methanol, Thionyl Chloride | 86-90% |

| 2 | Isolation | Diethyl ether or other solvent for precipitation | High |

This table illustrates a common synthetic procedure for L-valine methyl ester hydrochloride, which can be conceptually adapted for L-valine cyclopentyl ester HCl by substituting methanol with cyclopentanol. nih.govbath.ac.uk

Exploration of New Biological Applications and Target Interactions

L-valine esters are most prominently used as prodrugs to enhance the oral bioavailability of parent drugs that are otherwise poorly absorbed. mdpi.comnih.gov The ester moiety, such as the cyclopentyl group, can increase the lipophilicity of the drug molecule, facilitating its passage through the intestinal wall. A primary mechanism for this improved absorption is the active transport of the amino acid ester prodrug by peptide transporters, particularly PEPT1 and PEPT2, which are expressed in the intestine and other tissues. mdpi.comnih.gov Once absorbed, the ester is rapidly hydrolyzed by esterases in the blood and tissues to release the active parent drug and the natural L-valine. nih.gov

Famous examples of this strategy include valacyclovir (B1662844) (the L-valyl ester of acyclovir) and valganciclovir (B601543) (the L-valyl ester of ganciclovir), which show 3- to 5-fold increases in bioavailability compared to their parent antiviral drugs. mdpi.com Following this success, the L-valine ester of cyclopropavir, known as valcyclopropavir, was developed and demonstrated an impressive oral bioavailability of 95% in mice. nih.govresearchgate.netnih.gov

Future research on this compound will likely focus on:

Novel Prodrugs : Attaching the L-valine cyclopentyl ester moiety to other drug candidates with poor pharmacokinetic profiles. The cyclopentyl group, being more lipophilic than a methyl group, could offer different absorption and hydrolysis kinetics, potentially fine-tuning the drug release profile.

Targeted Delivery : Investigating its use in targeted drug delivery systems. lookchem.com

Exploring New Therapeutic Areas : While antiviral applications are well-established, derivatives of L-valine are being explored for other biological activities. mdpi.comresearchgate.net For example, novel N-acyl-L-valine derivatives have been designed that show antimicrobial and antioxidant properties. mdpi.com Other research has identified N-aryl substituted valine derivatives as dual PPARα/γ agonists, which are promising candidates for treating insulin (B600854) resistance and non-alcoholic fatty liver disease. nih.gov The cyclopentyl ester could be incorporated into these scaffolds to modify their activity and ADME (absorption, distribution, metabolism, and excretion) properties.

| Prodrug Example | Parent Drug | Therapeutic Area | Bioavailability Improvement |

| Valacyclovir | Acyclovir (B1169) | Antiviral (Herpes) | 3-5 fold increase |

| Valganciclovir | Ganciclovir | Antiviral (CMV) | Significant improvement |

| Valcyclopropavir | Cyclopropavir | Antiviral (HCMV) | 95% oral bioavailability in mice |

| Valtorcitabine | 2′-deoxy-L-cytidine | Antiviral (Hepatitis B) | Improved pharmacokinetics |

This table showcases successful L-valine ester prodrugs, providing a strong rationale for exploring L-valine cyclopentyl ester derivatives for similar purposes. mdpi.comnih.gov

Advanced Structural Elucidation of Complex Derivatives and Conformations

The three-dimensional structure and conformational preferences of this compound and its derivatives are crucial for understanding their interaction with biological targets like enzymes and transporters. The stereochemistry of the L-valine core is essential for its biological activity. ontosight.ai

Advanced analytical techniques are employed to elucidate these structural details:

X-ray Crystallography : This technique provides precise information on the bond lengths, angles, and solid-state conformation of molecules. For example, an X-ray analysis of N-(t-Butoxycarbonyl)-l-valine N-Hydroxysuccinimide Ester revealed that the valine side chain exists in a staggered conformation. oup.com Similar studies on L-valine hydrochloride monohydrate have also been performed to determine its crystal structure. researchgate.net

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR), particularly 2D techniques like NOESY, is used to determine the conformation of molecules in solution. ethz.ch Studies on dehydropeptides containing L-valine methyl ester have shown that the esterified C-terminus can significantly influence the peptide's secondary structure, such as inducing a helical conformation. beilstein-journals.org

Computational Modeling : Molecular mechanics and quantum mechanics calculations are used to predict the lowest energy (most stable) conformations of molecules. aip.org These studies can analyze the rotational freedom around single bonds and the interactions between different parts of the molecule, such as the repulsion or attraction between the dipoles of the ester group and the peptide backbone. aip.org

Integration in Combinatorial Organic Synthesis Libraries for Drug Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse molecules (libraries) for high-throughput screening in drug discovery. Amino acid esters, including derivatives of L-valine, are valuable building blocks for these libraries. chimia.chchimia.ch

This compound is a suitable candidate for inclusion in combinatorial libraries for several reasons:

Two Points of Diversity : As an amino acid ester, it possesses two reactive sites: the N-terminal amino group and the C-terminal ester. The amino group can be acylated or alkylated, while the ester can be used in further reactions or serve as a stable modulating group. This allows for the introduction of two different variable residues in a single step. chimia.ch

Introduction of Specific Physicochemical Properties : The cyclopentyl group imparts a distinct lipophilic and steric character compared to more common alkyl or benzyl (B1604629) esters. pharmaffiliates.com Including it as a building block increases the structural diversity and the range of physicochemical properties within a chemical library, which can be critical for identifying new lead compounds. chimia.chresearchgate.net

Scaffold for Peptidomimetics : Amino acids are frequently used as starting points for creating peptidomimetics—molecules that mimic the structure of peptides but with improved properties like stability and oral bioavailability. acs.org L-valine cyclopentyl ester can be incorporated into heterocyclic scaffolds or other non-peptide backbones to generate novel compound libraries. acs.org Automated parallel synthesis methods are often employed to create these libraries in gram quantities, enabling extensive screening campaigns. chimia.chresearchgate.net

The use of N-alkylated-α-amino methyl esters has been described for the production of combinatorial libraries in solution. chimia.chchimia.ch this compound could similarly be used as a starting material for generating N-alkylated derivatives, further expanding the accessible chemical space for drug discovery.

Q & A

Basic: What are the critical steps in synthesizing L-valine cyclopentyl ester HCl, and how can purity be ensured?

Methodological Answer:

- Step 1 : React L-valine with cyclopentanol in the presence of chlorotrimethylsilane (TMSCl) to form the ester intermediate. This step requires anhydrous conditions to avoid hydrolysis .

- Step 2 : Purify the hydrochloride salt (this compound) by recrystallization from ethanol-ether or methanol-ether mixtures. High yields (89–95%) are achievable by removing byproducts like hexamethyldisilane via vacuum distillation .

- Step 3 : Confirm purity using <sup>1</sup>H NMR. The NH3<sup>+</sup> protons in the hydrochloride form appear as a broadened signal at δ 8.7–8.9 ppm in CDCl3. Post-neutralization, the NH2 signal shifts to δ 1–2 ppm .

Basic: Which analytical techniques are most reliable for verifying the structure of this compound?

Methodological Answer:

- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include:

- Polarimetry : Measure optical rotation to confirm enantiomeric purity (e.g., [α]D<sup>20</sup> = +15.5° for L-valine methyl ester HCl) .

- Elemental Analysis : Validate C, H, N, and Cl content (e.g., C: 43.0%, H: 8.4%, N: 8.4% for methyl ester derivatives) .

Advanced: How can researchers optimize esterification yields while minimizing side reactions?

Methodological Answer:

- Catalyst Selection : Use TMSCl for efficient silylation of L-valine, reducing competing hydrolysis. Avoid DMAP or EDC if side reactions (e.g., acylation) are observed .

- Solvent Choice : Anhydrous dichloromethane (DCM) or ethyl acetate improves esterification efficiency compared to polar solvents like DMF .

- Temperature Control : Maintain 0–5°C during HCl gas saturation to prevent thermal degradation of the ester .

Advanced: How should researchers address contradictory solubility data for L-valine ester derivatives?

Methodological Answer:

- Standardize Conditions : Report solubility in mg/mL at defined pH (e.g., pH 7.0) and temperature (e.g., 25°C), as seen for valganciclovir HCl (70 mg/mL) .

- Use Complementary Techniques :

- Replicate Experiments : Follow NIH guidelines for preclinical studies to ensure reproducibility .

Basic: What solvents are suitable for NMR analysis of L-valine ester hydrochlorides?

Methodological Answer:

- Deuterated Chloroform (CDCl3) : Resolves NH3<sup>+</sup> and ester carbonyl signals without proton exchange broadening .

- Deuterated Water (D2O) : Use for hydrophilic derivatives (e.g., valganciclovir HCl) but note signal overlap for cyclopentyl protons .

- Avoid DMSO-d6 : May cause undesirable shifts in amine proton signals .

Advanced: What pharmacokinetic modeling approaches are applicable to L-valine ester prodrugs?

Methodological Answer:

- In Vitro Permeability Assays : Use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) to simulate skin permeation, as done for ibuprofen-L-valine esters .

- Compartmental Modeling : Incorporate solubility (e.g., 70 mg/mL at pH 7.0) and logP values to predict absorption rates .

- Hydrolysis Kinetics : Monitor ester cleavage in plasma or liver microsomes using LC-MS to estimate prodrug activation rates .

Basic: How can researchers ensure reproducibility in synthesizing L-valine ester hydrochlorides?

Methodological Answer:

- Document Molar Ratios : Use L-valine:cyclopentanol:TMSCl in a 1:1.2:1.5 ratio to ensure excess alcohol drives esterification .

- Standardize Workup : Neutralize HCl with aqueous ammonia (1:1.5 molar ratio) and extract esters with ethyl acetate .

- Adhere to Reporting Standards : Include detailed experimental protocols in supplementary materials, per Beilstein Journal guidelines .

Advanced: How to resolve contradictions in biological activity data for L-valine ester derivatives?

Methodological Answer:

- Purity Verification : Quantify residual solvents (e.g., DMF) via GC-MS and confirm absence of byproducts (e.g., trimethylsilyl ethers) using NMR .

- Assay Validation : Use positive controls (e.g., valacyclovir for antiviral assays) and validate cell lines with CRISPR-edited transporters .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50, EC50) and adjust for variables like buffer pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.